molecular formula C10H10O4 B6177032 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2680543-48-8

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No. B6177032
CAS RN: 2680543-48-8
M. Wt: 194.2
InChI Key:
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Description

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (6-OH-DHB) is a naturally occurring compound found in various plants and fungi. It is a derivative of the benzopyran family and is known for its antioxidant and anti-inflammatory properties. 6-OH-DHB has been studied for its potential applications in various scientific research fields such as cancer, neurodegenerative diseases, and aging. In

Scientific Research Applications

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been studied for its potential applications in various scientific research fields such as cancer, neurodegenerative diseases, and aging. It has been shown to have anti-tumor effects in both in vitro and in vivo studies and can inhibit the growth of various types of cancer cells. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death in various models of neurodegenerative diseases. In addition, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been studied for its potential anti-aging effects and has been shown to increase the lifespan of various organisms.

Mechanism of Action

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been shown to act as an antioxidant by scavenging free radicals and reactive oxygen species. It has also been shown to inhibit the activity of various enzymes involved in inflammation such as cyclooxygenase-2 and 5-lipoxygenase. In addition, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has been shown to have anti-inflammatory effects, to scavenge free radicals, and to protect against oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in lab experiments is that it is a naturally occurring compound and is relatively easy to synthesize. In addition, it has been shown to have various beneficial effects in various scientific research applications. However, there are some limitations to using 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in lab experiments. For example, it is not water soluble and thus can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain in large quantities and can be expensive to purchase.

Future Directions

There are numerous potential future directions for 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. For example, it could be studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and aging. In addition, it could be studied for its potential effects on various physiological processes such as metabolism and immune function. Furthermore, it could be studied for its potential interactions with other compounds and drugs. Finally, it could be studied for its potential effects on various environmental processes such as air and water pollution.

Synthesis Methods

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be synthesized from the reaction of 3,4-dihydroxybenzoic acid and hydroxylamine in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is isolated by precipitation or extraction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the hydroxyl group, formation of the benzopyran ring, and oxidation of the dihydrobenzopyran ring to form the carboxylic acid.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 4-hydroxybenzaldehyde using acetic anhydride and sulfuric acid to form 4-acetoxybenzaldehyde", "Step 2: Condensation of 4-acetoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 6-acetoxy-3,4-dihydro-2H-pyran-2-carboxaldehyde", "Step 3: Hydrolysis of the acetoxy group in 6-acetoxy-3,4-dihydro-2H-pyran-2-carboxaldehyde using sodium hydroxide to form 6-hydroxy-3,4-dihydro-2H-pyran-2-carboxaldehyde", "Step 4: Cyclization of 6-hydroxy-3,4-dihydro-2H-pyran-2-carboxaldehyde using sulfuric acid to form 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxaldehyde", "Step 5: Oxidation of the dihydrobenzopyran ring in 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxaldehyde using hydrogen peroxide and water to form 6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid" ] }

CAS RN

2680543-48-8

Product Name

6-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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